3-chloro-4-(difluoromethoxy)-N-(2-methoxyphenyl)-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-4-(difluoromethoxy)-N-(2-methoxyphenyl)-1-benzothiophene-2-carboxamide is a complex organic compound with a unique structure that includes a benzothiophene core, chloro, difluoromethoxy, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-(difluoromethoxy)-N-(2-methoxyphenyl)-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of the Chloro and Difluoromethoxy Groups: These groups are introduced through halogenation and methoxylation reactions, respectively.
Coupling with 2-Methoxyphenyl Group: This step involves coupling reactions, such as Suzuki or Stille coupling, to attach the 2-methoxyphenyl group to the benzothiophene core.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-(difluoromethoxy)-N-(2-methoxyphenyl)-1-benzothiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.
Substitution: The chloro and difluoromethoxy groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
3-chloro-4-(difluoromethoxy)-N-(2-methoxyphenyl)-1-benzothiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-4-(difluoromethoxy)-N-(2-methoxyphenyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-4-(methoxy)-N-(2-methoxyphenyl)-1-benzothiophene-2-carboxamide
- 3-chloro-4-(difluoromethoxy)-N-(2-hydroxyphenyl)-1-benzothiophene-2-carboxamide
- 3-chloro-4-(difluoromethoxy)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide
Uniqueness
The presence of both chloro and difluoromethoxy groups in 3-chloro-4-(difluoromethoxy)-N-(2-methoxyphenyl)-1-benzothiophene-2-carboxamide makes it unique compared to similar compounds. These groups can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H12ClF2NO3S |
---|---|
Molecular Weight |
383.8 g/mol |
IUPAC Name |
3-chloro-4-(difluoromethoxy)-N-(2-methoxyphenyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C17H12ClF2NO3S/c1-23-10-6-3-2-5-9(10)21-16(22)15-14(18)13-11(24-17(19)20)7-4-8-12(13)25-15/h2-8,17H,1H3,(H,21,22) |
InChI Key |
ZUROSAIJOOLMFP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C(C3=C(C=CC=C3S2)OC(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.